Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, (1,3-Dioxan-4-yl)-substituted nucleoside analogues were prepared from the key intermediate (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate . Another study reported the synthesis of 4-(ω-X-alkyl)benzonitriles (X = 1,3-dioxan-2-yl, CN, CO2Et) by the reaction of terephthalonitrile dianion with ω-X-alkyl bromides in liquid ammonia .Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate is synthesized, which later forms ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, demonstrating the compound's role in complex organic syntheses (Spoorthy et al., 2021).
- In a study involving fluorine magnetic resonance, the behavior of fluorinated benzoyl compounds like 4-fluorobenzoyl and 3,5-di(trifluoromethyl)benzoyl-alpha-chymotrypsins was investigated, highlighting the compound's relevance in spectroscopy and molecular behavior studies (Amshey & Bender, 1983).
Applications in Medicinal Chemistry
- Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, a related compound, was used to synthesize new pyrazole- and isoxazole-based heterocycles, indicating its utility in developing potential antiviral and cytotoxic agents (Dawood et al., 2011).
- Amino acid ester derivatives containing 5-fluorouracil were synthesized using related compounds, showing the potential of such compounds in antitumor applications (Xiong et al., 2009).
Photophysical and Photochemical Studies
- The chemiluminescent reaction of a 2-coumaranone derivative with base and molecular oxygen was investigated, supporting the existence of a 1,2-dioxetanone as an intermediate, indicating the compound's use in studying reaction kinetics and mechanisms (Ciscato et al., 2014).
Catalysis and Reaction Studies
- The synthesis of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes were investigated, showing the compound's utility in catalysis and reaction studies (Ulu et al., 2017).
Fluorescence and Light Emission Studies
- Synthesis and fluorescence efficiency of certain derivatives were described, indicating the use of such compounds in developing materials with specific light-emitting properties (Mahadevan et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit insecticidal activity
Mode of Action
Compounds with similar structures have been found to exhibit remarkable activity against certain insects This suggests that the compound may interact with specific receptors or enzymes in these organisms, leading to their demise
Biochemical Pathways
Based on its potential insecticidal activity , it may interfere with the normal functioning of certain biochemical pathways in insects, leading to their demise
Result of Action
Based on its potential insecticidal activity , it may cause certain detrimental effects at the molecular and cellular levels in insects, leading to their demise
properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-10(11(15)8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWNUJPFHIBVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C2OCCCO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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